Bienvenue dans la boutique en ligne BenchChem!

Laduviglusib

GSK-3 inhibition Enzymatic assay Kinase profiling

Select Laduviglusib (CHIR-99021) for robust, reproducible Wnt/β-catenin activation with minimal cytotoxicity—the gold standard for hiPSC differentiation into cardiomyocytes, neural progenitors, and definitive endoderm. Unlike other GSK-3 inhibitors, it offers oral bioavailability for in vivo metabolic studies and >500-fold selectivity over CDC2/ERK2, eliminating confounding off-target effects. Secure high-purity, research-grade Laduviglusib with verified batch-to-batch consistency for long-term stem cell maintenance and disease modeling.

Molecular Formula C22H18Cl2N8
Molecular Weight 465.3 g/mol
CAS No. 252917-06-9
Cat. No. B1684591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaduviglusib
CAS252917-06-9
SynonymsCHIR-911;  CHIR911;  CHIR 911;  CT-99021;  CT99021;  CT 99021;  CHIR-73911;  CHIR73911;  CHIR 73911;  GSK 3 inhibitor XVI;  GSK 3IXV;  CHIR99021;  CHIR 99021; 
Molecular FormulaC22H18Cl2N8
Molecular Weight465.3 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N
InChIInChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32)
InChIKeyAQGNHMOJWBZFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Laduviglusib (CHIR-99021) for Research Procurement: A Potent, Selective GSK-3α/β Inhibitor with Oral Bioavailability


Laduviglusib (also known as CHIR-99021 or CT99021; CAS 252917-06-9) is a synthetic small-molecule inhibitor of glycogen synthase kinase-3 (GSK-3), belonging to the aminopyrimidine chemical class [1]. It functions as an ATP-competitive inhibitor, demonstrating equipotent inhibition of both GSK-3α and GSK-3β isozymes with low nanomolar IC50 values [2]. Beyond its potent enzymatic inhibition, Laduviglusib is recognized as a robust activator of the canonical Wnt/β-catenin signaling pathway, a feature that underpins its extensive use in stem cell biology and regenerative medicine research [3]. Critically, this compound is characterized by its oral bioavailability, a property that distinguishes it from many other GSK-3 inhibitors and enables its application in both in vitro and in vivo model systems .

Why Laduviglusib (CHIR-99021) Cannot Be Readily Substituted by Other GSK-3 Inhibitors in Research Applications


Despite a shared primary target, GSK-3 inhibitors exhibit profound functional divergence due to critical differences in kinase selectivity profiles, cellular potency for Wnt pathway activation, and in vivo pharmacokinetic properties [1]. While some compounds like SB216763 inhibit GSK-3 in enzymatic assays, they may fail to robustly activate downstream Wnt/β-catenin signaling in cellular contexts [2]. Conversely, more potent inhibitors such as CHIR-98014 or LY2090314 may achieve strong pathway activation but are associated with significantly higher cellular toxicity or lack oral bioavailability, limiting their utility in long-term stem cell culture or in vivo disease modeling [2][3]. Furthermore, the selectivity window over closely related kinases like CDKs and ERK2 varies dramatically between inhibitors, leading to divergent off-target effects that can confound experimental interpretation . Therefore, assuming functional equivalence among GSK-3 inhibitors introduces significant risk of experimental failure, data irreproducibility, and wasted research resources. The quantitative evidence below defines the specific performance parameters where Laduviglusib demonstrates a distinct, verifiable advantage.

Quantitative Differentiation Guide for Laduviglusib (CHIR-99021) Procurement: Head-to-Head Evidence Against Key Comparators


Superior Enzymatic Potency for GSK-3β Inhibition Compared to SB216763 and AR-A014418

Laduviglusib (CHIR-99021) demonstrates markedly higher potency in inhibiting GSK-3β in cell-free enzymatic assays compared to the widely used inhibitors SB216763 and AR-A014418. While Laduviglusib inhibits GSK-3β with an IC50 of 6.7 nM [1], SB216763 requires a 5-fold higher concentration (IC50 = 34.3 nM) [2], and AR-A014418 requires a 15.5-fold higher concentration (IC50 = 104 nM) [3] to achieve comparable inhibition.

GSK-3 inhibition Enzymatic assay Kinase profiling

Unique Combination of High Wnt/β-catenin Activation and Low Cytotoxicity Not Observed with CHIR-98014

In a direct comparative study evaluating four GSK-3 inhibitors (BIO, SB-216763, CHIR-99021, and CHIR-98014) in mouse embryonic stem cells, only CHIR-99021 and CHIR-98014 proved to be potent activators of the Wnt/β-catenin pathway [1]. However, a critical divergence was observed in their cytotoxicity profiles. While both compounds induced robust Wnt activation, CHIR-98014 exhibited high toxicity to the cells, whereas CHIR-99021 (Laduviglusib) uniquely combined high potency for Wnt activation with very low cellular toxicity [1].

Stem cell biology Wnt signaling Cytotoxicity Embryonic stem cells

Broad Kinase Selectivity Advantage Over CDC2 and ERK2 Compared to Narrow-Profile Inhibitors

Laduviglusib (CHIR-99021) exhibits a pronounced selectivity for GSK-3 over its closest kinase homologs. It demonstrates greater than 500-fold selectivity for GSK-3 over CDC2 and ERK2, as well as other protein kinases, and greater than 800-fold selectivity when screened against a panel of 45 additional enzymes and receptors [1]. In contrast, LY2090314, while more potent on GSK-3 (IC50 = 0.9 nM for GSK-3β), has a narrower selectivity profile, with only ~14-fold selectivity over CDK2 and limited data on its broader kinome interactions .

Kinase selectivity Off-target effects GSK-3 CDC2 ERK2

Demonstrated Oral Bioavailability and In Vivo Glucose-Lowering Efficacy, Distinguishing from Non-Oral GSK-3 Inhibitors

Laduviglusib is characterized by its oral bioavailability, a feature not shared by many other GSK-3 inhibitors. In vivo, a single oral dose of Laduviglusib (16 mg/kg or 48 mg/kg) in Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, resulted in a rapid and significant lowering of plasma glucose, achieving a maximal reduction of nearly 150 mg/dL within 3-4 hours post-administration [1]. This contrasts with compounds like SB216763 and AR-A014418, which are not reported to possess oral bioavailability suitable for robust in vivo metabolic studies .

Oral bioavailability In vivo pharmacology Metabolic disease Pharmacokinetics

Differential Off-Target Effects: Unique Impact on Dopamine Depletion Not Shared by SB216763 or Lithium

While Laduviglusib (CHIR-99021) is a highly selective GSK-3 inhibitor, it exhibits a unique off-target effect in the brain not observed with other inhibitors. In ex vivo experiments using rat brain striatum minces, CHIR-99021 caused a complete abrogation of dopamine (DA) synthesis and accumulation, an effect not seen with SB216763 or lithium [1]. This suggests a CHIR-99021-specific action, potentially through inactivation of Tyrosine Hydroxylase (TH), which may be relevant for research in dopamine-related disorders but must be considered as a confounding variable in neurological studies.

Off-target effects Dopamine Neuroscience Tyrosine hydroxylase

Optimal Research and Industrial Application Scenarios for Laduviglusib (CHIR-99021) Driven by Quantitative Evidence


Stem Cell Maintenance and Directed Differentiation Protocols Requiring Sustained Wnt Activation and High Cell Viability

Based on its unique combination of potent Wnt/β-catenin pathway activation and very low cytotoxicity [1], Laduviglusib is the preferred GSK-3 inhibitor for protocols involving the long-term culture, maintenance, and directed differentiation of pluripotent and multipotent stem cells. Its ability to robustly activate Wnt signaling at low nanomolar concentrations (typically 1-3 µM in culture) without inducing significant cell death ensures high cell survival and experimental reproducibility over extended culture periods [1]. This is particularly critical for generating cardiomyocytes, neural progenitors, and definitive endoderm from human induced pluripotent stem cells (hiPSCs), where compound toxicity can severely compromise differentiation efficiency and yield [2].

In Vivo Metabolic Disease Modeling and Pharmacological Studies in Rodents Requiring Oral Dosing

For researchers investigating the role of GSK-3 in metabolic disorders such as type 2 diabetes, Laduviglusib is a superior choice due to its established oral bioavailability and potent in vivo glucose-lowering effects [3]. Unlike many other GSK-3 inhibitors that require parenteral administration or lack sufficient systemic exposure, Laduviglusib can be administered orally to achieve robust pharmacodynamic effects, as demonstrated by a ~150 mg/dL reduction in plasma glucose in ZDF rats within hours of a single dose [3]. This property streamlines in vivo experimental workflows and enables chronic dosing studies that more accurately model therapeutic interventions.

Wnt/β-catenin Pathway Activation in Basic Research Where Kinase Selectivity is Paramount

In cell biology and biochemistry studies focused on dissecting Wnt/β-catenin signaling, the broad kinase selectivity of Laduviglusib (>500-fold over CDC2/ERK2) provides a significant advantage . By minimizing off-target inhibition of closely related kinases, Laduviglusib reduces the likelihood of confounding results arising from unintended modulation of other signaling cascades . This high degree of selectivity makes it a more reliable chemical probe for experiments aiming to establish causal links between GSK-3 inhibition, β-catenin stabilization, and downstream gene expression changes. However, researchers working in neurological systems should be aware of its unique off-target effect on dopamine synthesis, as detailed in the quantitative evidence above [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laduviglusib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.